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Compound of Interest

Compound Name: TAT (47-57), TAMRA-labeled

Cat. No.: B12388509

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of the TAT (47-57) TAMRA-labeled peptide, a
vital tool in cellular and molecular biology. We will delve into its core properties, mechanisms of
action, and provide detailed experimental protocols for its application in research settings.

Core Concepts: The Peptide and the Label

The TAT (47-57) TAMRA-labeled peptide is a conjugate molecule composed of two key
functional parts: the TAT (47-57) peptide sequence and the TAMRA fluorescent dye.

1.1. TAT (47-57): A Cell-Penetrating Peptide

Derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency
Virus type 1 (HIV-1), the TAT (47-57) peptide is a well-characterized cell-penetrating peptide
(CPP).[1][2] Its amino acid sequence is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg
(YGRKKRRQRRR).[2] This arginine-rich sequence imparts a strong positive charge to the
peptide, which is crucial for its ability to traverse cellular membranes.[3] This property allows it
to be used as a vehicle to deliver a variety of cargo molecules, including proteins, nucleic
acids, and nanopatrticles, into cells.[1][4]

1.2. TAMRA: A Versatile Fluorophore
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Tetramethylrhodamine (TAMRA) is a bright and photostable fluorescent dye belonging to the

rhodamine family.[5][6] It is widely used for labeling peptides and other biomolecules.[7][8] Its

spectral properties make it easily detectable with standard fluorescence microscopy and flow

cytometry equipment.[5][9]

Quantitative Data on Cellular Uptake

The efficiency of cellular uptake of TAT (47-57) can vary depending on the cell type, peptide

concentration, and incubation time. The following tables summarize key quantitative data from

published studies.

Property Value Source
Amino Acid Sequence H-YGRKKRRQRRR-OH [2]
Molecular Formula C64H118N32014 [2]
Molecular Weight 1559.82 g/mol [2]
Theoretical pl 12.71 [2]
Table 1: Physicochemical Properties of TAT (47-57) Peptide
Property Value Source
Excitation Maximum (Aex) ~555 nm [5]
Emission Maximum (Aem) ~580 nm [5]
Molar Extinction Coefficient ~90,000 M~icm~1 [5]
Quantum Yield 0.3-0.5 [5]

Table 2: Spectral Properties of TAMRA
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Uptake
. Peptide Incubation Efficiency
Cell Line . ] . Source
Concentration  Time (Relative to
other CPPs)
Lower than
HelLa Not specified 1-3 hours Antennapedia [10]

and Polyarginine

Lower than
A549 Not specified 1-3 hours Antennapedia [10]
and Polyarginine

Lower than
CHO Not specified 1-3 hours Antennapedia [10]
and Polyarginine

Table 3: Comparative Cellular Uptake of Unconjugated TAT Peptide

Mechanism of Cellular Entry

The cellular uptake of the TAT (47-57) peptide is a complex process that can occur through
multiple pathways. The primary mechanisms are endocytosis and direct translocation.

3.1. Endocytosis

Endocytosis is an active, energy-dependent process where the cell engulfs extracellular
material. For the TAT peptide, this process is often initiated by the interaction of the positively
charged peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell
surface.[1][5] This interaction can trigger different forms of endocytosis:

o Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits
that invaginate and pinch off to form vesicles containing the peptide.[5][11]

o Macropinocytosis: This process involves the formation of large, irregular vesicles called
macropinosomes, which engulf the peptide along with extracellular fluid.[12]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1576229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576229/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576229/
https://pure.johnshopkins.edu/en/publications/cellular-uptake-of-unconjugated-tat-peptide-involves-clathrin-dep-3/
https://pubmed.ncbi.nlm.nih.gov/15687490/
https://pubmed.ncbi.nlm.nih.gov/15687490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3103903/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The involvement of small GTPases, such as those from the Rho family (e.g., Racl, RhoA,
Cdc42), is crucial for the cytoskeletal rearrangements, particularly actin polymerization,
required for these endocytic processes.[9][13]

3.2. Direct Translocation

At higher concentrations, the TAT peptide is thought to be able to directly penetrate the cell
membrane.[12] This process is less well understood but is believed to involve the formation of
transient pores or the destabilization of the lipid bilayer, allowing the peptide to enter the
cytoplasm directly.[11]
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Click to download full resolution via product page
Cellular uptake pathways of TAT (47-57) peptide.

Experimental Protocols

The following are detailed protocols for studying the cellular uptake of TAT (47-57) TAMRA-
labeled peptide using fluorescence microscopy and flow cytometry.

4.1. Fluorescence Microscopy
This protocol allows for the visualization of the intracellular localization of the peptide.

Materials:

TAT (47-57) TAMRA-labeled peptide
e Cell culture medium (e.g., DMEM)

o Fetal Bovine Serum (FBS)

o Phosphate-Buffered Saline (PBS)

» Paraformaldehyde (PFA) for fixation
o DAPI for nuclear staining

o Glass-bottom dishes or coverslips

e Fluorescence microscope
Procedure:

o Cell Seeding: Seed cells (e.g., HeLa, HEK293) onto glass-bottom dishes or coverslips and
culture overnight to allow for attachment.

o Peptide Incubation: Prepare a working solution of TAT (47-57) TAMRA-labeled peptide in
serum-free cell culture medium at the desired concentration (e.g., 1-10 uM).
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Remove the culture medium from the cells and wash once with PBS.

Add the peptide solution to the cells and incubate for the desired time (e.g., 30 minutes to 2
hours) at 37°C.

Washing: After incubation, remove the peptide solution and wash the cells three times with
PBS to remove any peptide that is not internalized.

Fixation (Optional): To fix the cells, add 4% PFA in PBS and incubate for 15 minutes at room
temperature. Wash three times with PBS.

Staining: If desired, stain the cell nuclei by incubating with a DAPI solution for 5-10 minutes.
Wash twice with PBS.

Imaging: Mount the coverslips or view the dishes directly using a fluorescence microscope
equipped with appropriate filters for TAMRA (EX/Em: ~555 nm/~580 nm) and DAPI (if used).
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Workflow for fluorescence microscopy analysis.

4.2. Flow Cytometry
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This protocol provides a quantitative analysis of peptide uptake across a cell population.
Materials:

TAT (47-57) TAMRA-labeled peptide

Cell culture medium

FBS

PBS

Trypsin-EDTA

Flow cytometry tubes

Flow cytometer

Procedure:

Cell Seeding: Seed cells in a multi-well plate and culture until they reach approximately 80-
90% confluency.

Peptide Incubation: Prepare a working solution of TAT (47-57) TAMRA-labeled peptide in
serum-free medium at various concentrations.

Remove the culture medium, wash cells once with PBS, and add the peptide solutions.
Incubate for the desired time at 37°C.

Cell Detachment: After incubation, wash the cells three times with PBS. Detach the cells
using Trypsin-EDTA.

Cell Collection: Neutralize the trypsin with medium containing FBS and transfer the cell
suspension to flow cytometry tubes.

Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

Resuspension: Resuspend the cell pellet in cold PBS.
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e Analysis: Analyze the cells on a flow cytometer, detecting the TAMRA fluorescence in the
appropriate channel (e.g., PE or a similar channel).
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Workflow for flow cytometry analysis.
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Conclusion

The TAT (47-57) TAMRA-labeled peptide is a powerful and versatile tool for researchers in
various fields. Its ability to efficiently enter cells and its bright fluorescence make it ideal for
studying cellular processes, developing drug delivery systems, and visualizing intracellular
events. This guide provides the foundational knowledge and practical protocols to effectively
utilize this valuable research reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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